![molecular formula C18H18N4 B1200637 (2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine CAS No. 25681-09-8](/img/structure/B1200637.png)
(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine: is a synthetic compound belonging to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The structure of this compound features an indoloquinoxaline core, which is a fused heterocyclic system, and a dimethylamine group attached via an ethyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine typically involves the reaction of indoloquinoxaline derivatives with ethylating agents and dimethylamine. One common method is the alkylation of 6H-indolo[2,3-b]quinoxaline with ethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at elevated temperatures . The resulting ethylated product is then reacted with dimethylamine to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoxaline ring, resulting in partially or fully reduced products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as ethanol or tetrahydrofuran (THF).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced indoloquinoxaline derivatives.
Substitution: Substituted products with different alkyl or acyl groups replacing the dimethylamine.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel indoloquinoxaline derivatives with potential biological activities.
Biology:
Antiviral Activity: Exhibits significant activity against viruses such as herpes simplex virus type 1 and cytomegalovirus.
Antibacterial Activity: Effective against various bacterial strains, making it a candidate for developing new antibiotics.
Medicine:
Anticancer Properties: Shows cytotoxic effects against certain cancer cell lines, including Burkitt lymphoma.
Industry:
Pharmaceuticals: Used in the development of new therapeutic agents due to its diverse biological activities.
Mechanism of Action
The mechanism of action of (2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine involves its interaction with various molecular targets. The indoloquinoxaline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in viral replication and bacterial cell wall synthesis, contributing to its antiviral and antibacterial activities .
Comparison with Similar Compounds
Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline structure.
6H-Indolo[2,3-b]quinoxaline Derivatives: Various derivatives with different substituents at the 6-position, exhibiting similar biological activities.
Uniqueness:
Dimethylamine Group: The presence of the dimethylamine group in (2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine enhances its solubility and biological activity compared to other indoloquinoxaline derivatives.
Ethyl Linker: The ethyl linker provides flexibility and improves the compound’s ability to interact with molecular targets.
Properties
CAS No. |
25681-09-8 |
|---|---|
Molecular Formula |
C18H18N4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-yl-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H18N4/c1-21(2)11-12-22-16-10-6-3-7-13(16)17-18(22)20-15-9-5-4-8-14(15)19-17/h3-10H,11-12H2,1-2H3 |
InChI Key |
ASPCGJCAQYNHEN-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Key on ui other cas no. |
25681-09-8 |
Synonyms |
6-(2-dimethylaminoethyl)-6H-indolo(2,3-b)-quinoxaline 6-(2-dimethylaminoethyl)-6H-indolo(2,3-b)-quinoxaline dihydrochloride 6-DAEIQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


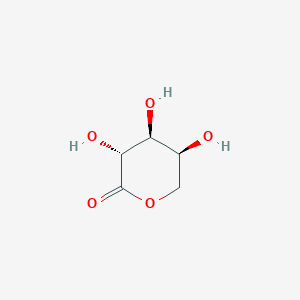
![5-[7-[4-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole](/img/structure/B1200555.png)

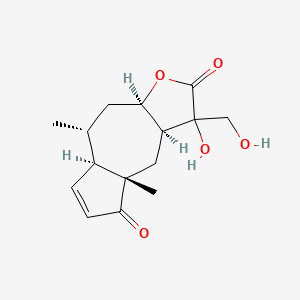

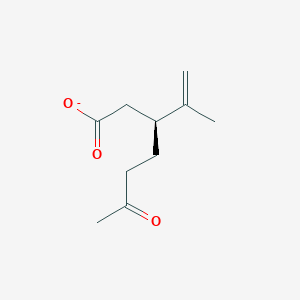
![(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1200563.png)
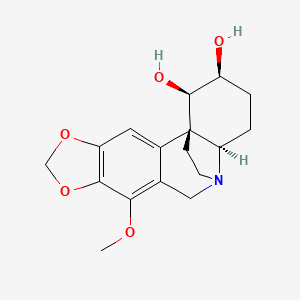
![Bis[5-chloro-1H-indol-2-YL-carbonyl-aminoethyl]-ethylene glycol](/img/structure/B1200567.png)
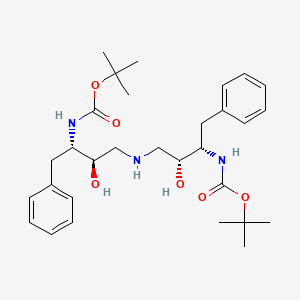
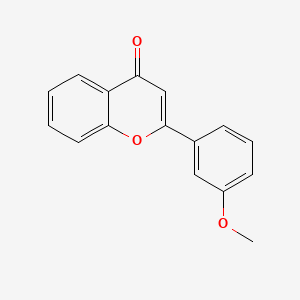


![[(Mesitylsulfonyl)amino]acetic acid](/img/structure/B1200578.png)
